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Compound of Interest

Compound Name: 2-Fluoro-5-iodotoluene

Cat. No.: B1297526

CAS Number: 452-68-6 IUPAC Name: 1-Fluoro-4-iodo-2-methylbenzene

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodotoluene, a key
halogenated intermediate in organic synthesis. It is intended for researchers, scientists, and
professionals in drug development and materials science. This document details the
compound's physicochemical properties, synthesis, and applications, with a focus on its role in
the development of targeted therapeutics.

Physicochemical and Safety Data

2-Fluoro-5-iodotoluene is a colorless to almost colorless clear liquid.[1] Its unique structure,
featuring both fluorine and iodine substituents on a toluene ring, imparts specific reactivity that
makes it a valuable building block in medicinal chemistry and materials science.[2]

Table 1: Physicochemical Properties of 2-Fluoro-5-iodotoluene
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Property Value Source(s)
CAS Number 452-68-6 [11[3]
Molecular Formula C7HsFlI [1][3]
Molecular Weight 236.03 g/mol [1]
Appearance Colorl.ess' to almost colorless 1]
clear liquid

Density 1.8 g/cm3 [1]

Boiling Point 87 °C at 9.0 mmHg [1]
Refractive Index n20D 1.58 [1]

DYQIYXDSKUUZRI-
InChiKey [3]
UHFFFAOYSA-N

Table 2: Safety and Hazard Information

Hazard Statement Description

H315 Causes skin irritation

H319 Causes serious eye irritation
H227 Combustible liquid

Data sourced from PubChem and commercial supplier safety data sheets.

Synthesis of 2-Fluoro-5-iodotoluene

A common and effective method for the synthesis of 2-Fluoro-5-iodotoluene is the Sandmeyer
reaction, starting from the corresponding aniline derivative, 4-fluoro-3-methylaniline. This
process involves the diazotization of the amine followed by substitution with iodide.

Experimental Protocol: Synthesis via Sandmeyer
Reaction
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This protocol is adapted from established general procedures for the Sandmeyer reaction to
produce aryl iodides.[1][4]

Materials:

4-fluoro-3-methylaniline (1.0 equiv)

o Concentrated Sulfuric Acid (H2S0a4) (2.8 equiv)

e Sodium Nitrite (NaNOz2) (1.2 equiv)

e Sodium lodide (Nal) (4.0 equiv)

e Deionized Water

o Diethyl Ether (Et20)

o Ethyl Acetate (EtOAC)

o Saturated Sodium Thiosulfate (Na2S203) solution

¢ Anhydrous Sodium Sulfate (Na2S0a)

o |ce-salt bath

Standard laboratory glassware

Procedure:

o Diazotization: In a round-bottom flask, dissolve 4-fluoro-3-methylaniline (1.0 equiv) in
deionized water. Add concentrated sulfuric acid (2.8 equiv) to the stirred solution.

e Cool the reaction mixture to 0-5 °C using an ice-salt bath.

e Slowly add a solution of sodium nitrite (1.2 equiv) in deionized water dropwise, ensuring the
temperature remains below 5 °C.

« Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of
the diazonium salt.
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lodination: To the diazonium salt solution, add diethyl ether.

Slowly add a solution of sodium iodide (4.0 equiv) in deionized water dropwise. Vigorous
nitrogen evolution will be observed.

After the addition is complete, allow the mixture to warm to room temperature and stir for 3
hours.

Work-up and Purification: Quench the reaction by adding a saturated solution of sodium
thiosulfate to neutralize any remaining iodine.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

Purify the crude 2-Fluoro-5-iodotoluene by column chromatography on silica gel to obtain
the final product.
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Step 1: Diazotization

4-Fluoro-3-methylaniline
in H2S04/H20

Y

Add NaNO2(aq)
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Stir 30 min

Y
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Step 2: Iodina%ion & Work-up

Add Et20, then Nal(aq)

Warm to RT, stir 3h

Y

Reaction Mixture
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Y

Quench (Naz2S203)
Extract (EtOAc)

Y

Dry & Concentrate

2-Fluoro-5-iodotoluene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Fluoro-5-iodotoluene.
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Applications in Drug Discovery: Synthesis of Kinase
Inhibitors

2-Fluoro-5-iodotoluene is a critical building block for complex organic molecules, particularly
in the synthesis of pharmaceuticals targeting specific biological pathways.[2] Its structure is
found in precursors to potent and selective kinase inhibitors, such as those targeting Bruton's
tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][5]

The aryl iodide moiety of 2-Fluoro-5-iodotoluene is particularly amenable to palladium-
catalyzed cross-coupling reactions like the Sonogashira coupling, which forms a carbon-carbon
bond between the aryl iodide and a terminal alkyne. This reaction is fundamental for
constructing the core scaffolds of many kinase inhibitors.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 2-Fluoro-5-
iodotoluene with a terminal alkyne, a key step in synthesizing advanced pharmaceutical
intermediates.[6][7]

Materials:

¢ 2-Fluoro-5-iodotoluene (1.0 mmol, 1.0 equiv)

o Terminal Alkyne (e.g., Ethynyl-N-Boc-piperidine) (1.2 mmol, 1.2 equiv)
 Bis(triphenylphosphine)palladium(ll) dichloride [PdClz(PPhs)z] (0.02 mmol, 2 mol%)
e Copper(l) iodide (Cul) (0.04 mmol, 4 mol%)

o Triethylamine (TEA) (2.0 mmol, 2.0 equiv)

e Anhydrous Tetrahydrofuran (THF)

 Inert atmosphere (Argon or Nitrogen)

Schlenk flask and standard glassware for air-sensitive reactions

Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-5-
iodotoluene (1.0 mmol), PdCIz(PPhs)2 (0.02 mmol), and Cul (0.04 mmol).

Add anhydrous THF followed by triethylamine (2.0 mmol).
Stir the resulting mixture at room temperature for 10 minutes.
Reactant Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

Reaction: Heat the mixture to 50-70 °C and monitor the reaction progress by Thin-Layer
Chromatography (TLC).

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through
a pad of celite to remove the catalyst, washing the pad with THF.

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude residue by column chromatography on silica gel to yield the
coupled product.
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Caption: Workflow for a Sonogashira coupling reaction.
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Role in Targeting the BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling
pathway, which is essential for B-cell proliferation, differentiation, and survival.[5] Dysregulation
of this pathway is implicated in various B-cell malignancies and autoimmune diseases.
Consequently, BTK has become a major therapeutic target.[6]

Inhibitors derived from intermediates like 2-Fluoro-5-iodotoluene can block the kinase activity
of BTK. This inhibition disrupts the downstream signaling cascade, preventing the activation of
transcription factors like NF-kB and MAPK, which ultimately leads to reduced tumor cell

proliferation and survival.[1]

Cell Proliferation ‘

Downstream Signaling
(NF-kB, MAPK, etc.)

PLCY2 }—»

Click to download full resolution via product page
Caption: Simplified BTK signaling pathway and point of inhibition.

Spectroscopic Data

Characterization of 2-Fluoro-5-iodotoluene is typically performed using standard analytical
techniques. Reference spectra are available in public and commercial databases.

e Nuclear Magnetic Resonance (NMR): *H NMR and *3C NMR spectra are available for

structural confirmation on platforms like ChemicalBook.

e Mass Spectrometry (MS): Electron ionization mass spectra can be found in the NIST
WebBook, providing data on the compound's fragmentation pattern and molecular weight.[8]
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Conclusion

2-Fluoro-5-iodotoluene (CAS 452-68-6) is a versatile and valuable chemical intermediate. Its
dual halogenation provides distinct reactive sites that are strategically employed in modern
organic synthesis. Its primary application lies in the construction of complex molecules for the
pharmaceutical industry, particularly as a key precursor for potent kinase inhibitors that target
well-defined signaling pathways. The synthetic routes and reaction protocols detailed in this
guide underscore its importance for researchers and drug development professionals aiming to
create novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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